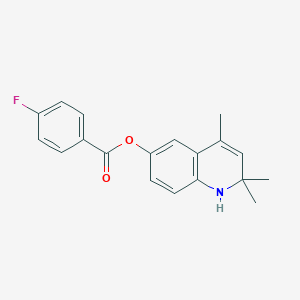

9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, also known as 9-ADMA, is an organic compound that belongs to the acridinone family of compounds. 9-ADMA is a white crystalline solid that is soluble in water and ethanol. It is an important synthetic intermediate in organic chemistry and has a wide range of applications in the pharmaceutical, agricultural, and food industries. 9-ADMA has also been studied for its potential use in therapeutic applications, such as anti-cancer and anti-inflammatory agents.

科学的研究の応用

Anticancer Research

Research on 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has shown promising anticancer applications. This compound is part of the acridine derivatives family, which has been extensively investigated for their potential as therapeutic agents against various diseases, including cancer. One approach involves attaching a DNA-affinic group to cisplatin, a widely used cancer chemotherapeutic agent, to produce a different spectrum of Pt-DNA crosslinks. This strategy aims to overcome cisplatin resistance, with acridine Pt complexes, including those based on 9-aminoacridine carboxamide, showing activity against cisplatin-resistant cells due to their differing DNA sequence selectivity (Murray, Chen, & Galea, 2014). Additionally, acridine derivatives have been explored for their mode of action, mainly attributed to DNA intercalation, affecting biological processes linked to DNA and its related enzymes. This has led to the development of acridine derivatives with enhanced therapeutic potency and selectivity (Zhang, Li, Li, Gao, & Jiang, 2014).

Antiproliferative Effects

Acridine derivatives, including 9-substituted acridine heterocyclic compounds, have been recognized for their antiproliferative properties. These compounds inhibit topoisomerase enzymes, which regulate topological changes in DNA, interfering with DNA's vital biological function. The structure and structure-activity relationship of promising molecules have been discussed, highlighting their IC50 values against several human cancer cell lines. This includes the inhibition of topoisomerase by polycyclic aromatic compounds, showcasing the significant scientific interest in acridine derivatives for their diverse biological activities (Aparna, Rajagopal, Varakumar, Raman, & Byran, 2022).

Oncological Applications

The acridine scaffold's DNA affinity and intercalative properties make it an important pharmacophore for designing antitumor drugs targeting DNA. The global substitution on the heterocycle is crucial for specific biological activity and selectivity for tumor cells. This has led to the development of therapies focusing specifically on tumor cells, such as photodynamic therapy and hypoxia-selective drugs, with acridine/acridone derivatives playing a key role in the biological function studied (Belmont & Dorange, 2008).

特性

IUPAC Name |

9-amino-3,3-dimethyl-2,4-dihydroacridin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-15(2)7-11-13(12(18)8-15)14(16)9-5-3-4-6-10(9)17-11/h3-6H,7-8H2,1-2H3,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXDMILSJZCTDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(8-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B414207.png)

![dimethyl 2-(1-[(4-fluorophenoxy)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414208.png)

![Tetramethyl 6'-[(4-fluorophenoxy)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414212.png)

![tetramethyl 6'-[(4-fluorophenoxy)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414213.png)

![dimethyl 2-(1-{[(4-fluorophenyl)oxy]acetyl}-2,2-dimethyl-7-(methyloxy)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414214.png)

![6-ethoxy-5-[(4-fluorophenoxy)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B414218.png)

![tetramethyl 6-acetyl-8-ethoxy-5,5-dimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2'-[1,3]-dithiole)-2,3,4',5'-tetracarboxylate](/img/structure/B414219.png)

![5-benzoyl-7-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B414220.png)

![1-(7-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B414221.png)

![N-[amino-[(7-ethoxy-4-methylquinazolin-2-yl)amino]methylidene]acetamide](/img/structure/B414222.png)

![Dimethyl 2-[2,2-dimethyl-1-(2-phenylacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414228.png)